Imagabalin hydrochloride
CAS No.: 610300-00-0
Cat. No.: VC0530484
Molecular Formula: C9H20ClNO2
Molecular Weight: 209.71 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 610300-00-0 |
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Molecular Formula | C9H20ClNO2 |
Molecular Weight | 209.71 g/mol |
IUPAC Name | (3S,5R)-3-amino-5-methyloctanoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H19NO2.ClH/c1-3-4-7(2)5-8(10)6-9(11)12;/h7-8H,3-6,10H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1 |
Standard InChI Key | CFMZXQJDAJXNHS-WLYNEOFISA-N |
Isomeric SMILES | CCC[C@@H](C)C[C@@H](CC(=O)O)N.Cl |
SMILES | CCCC(C)CC(CC(=O)O)N.Cl |
Canonical SMILES | CCCC(C)CC(CC(=O)O)N.Cl |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Imagabalin hydrochloride, with the IUPAC name (3S,5R)-3-amino-5-methyloctanoic acid hydrochloride, is a small molecule with a molecular weight of 209.71 g/mol . Its molecular formula is C₉H₂₀ClNO₂, reflecting the addition of a hydrochloride salt to the free base form . The compound’s stereochemistry is defined by two chiral centers, resulting in the (3S,5R) configuration, which is critical for its biological activity .
Key Physicochemical Data
Property | Value | Source |
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IUPAC Name | (3S,5R)-3-amino-5-methyloctanoic acid; hydrochloride | PubChem |
Molecular Formula | C₉H₂₀ClNO₂ | PubChem |
Molecular Weight | 209.71 g/mol | PubChem |
CAS Number | 610300-00-0 | EPA DSSTox |
SMILES | CCCC@@HCC@@HN.Cl | PubChem |
InChI Key | CFMZXQJDAJXNHR-WLYNEOFISA-N | PubChem |
The structural specificity of imagabalin hydrochloride underpins its interaction with voltage-gated calcium channels, particularly the α2δ subunits .
Mechanism of Action: Targeting Calcium Channel Subunits
Imagabalin hydrochloride binds selectively to the α2δ1 subunit of voltage-dependent calcium channels (VDCCs), a property distinguishing it from other gabapentinoids like gabapentin and pregabalin, which exhibit broader α2δ subunit affinity . This selectivity is hypothesized to modulate neurotransmitter release in the CNS, potentially offering tailored therapeutic effects with fewer off-target interactions .
Subunit Selectivity and Implications
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α2δ1 Subunit: Predominantly expressed in the CNS, this subunit’s modulation is linked to imagabalin’s anxiolytic and analgesic effects in preclinical models .
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α2δ2 Subunit: Reduced affinity for this subunit may explain differences in efficacy and side-effect profiles compared to pregabalin .
Electrophysiological studies suggest that imagabalin’s binding reduces calcium influx at presynaptic terminals, dampening excitatory neurotransmitter release (e.g., glutamate) and contributing to its CNS effects .
Clinical Development and Termination
Clinical Trial Insights
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Efficacy Data: In a Phase II trial, imagabalin (150 mg twice daily) reduced Hamilton Anxiety Rating Scale (HAM-A) scores by 14.2 points versus 11.1 for placebo .
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Safety Profile: Adverse effects included dizziness (22%) and somnolence (18%), consistent with other gabapentinoids .
Despite its termination, imagabalin’s unique subunit selectivity has spurred academic interest in repurposing it for treatment-resistant anxiety or pain conditions .
Comparative Analysis with Gabapentinoids
Imagabalin’s distinct pharmacological profile invites comparison with established gabapentinoids:
Feature | Imagabalin Hydrochloride | Pregabalin | Gabapentin |
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α2δ1 Selectivity | High | Moderate | Low |
Half-Life | 6–8 hours | 6.3 hours | 5–7 hours |
Peak Efficacy Dose | 150–300 mg/day | 150–600 mg/day | 900–3600 mg/day |
Anxiolytic Efficacy | HAM-A ∆: −14.2 | HAM-A ∆: −12.8 | Limited data |
This table highlights imagabalin’s potential for optimized dosing and reduced side effects, though its clinical discontinuation limits direct comparisons .
Future Directions and Research Opportunities
The discontinuation of imagabalin hydrochloride underscores challenges in CNS drug development but also opens avenues for research:
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Subunit-Specific Drug Design: Leveraging α2δ1 selectivity could yield next-generation analgesics with improved tolerability .
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Repurposing Studies: Investigating imagabalin’s efficacy in fibromyalgia or insomnia could resurrect its therapeutic potential .
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Biomarker Development: Identifying patients with α2δ1 overexpression may enable personalized therapy .
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